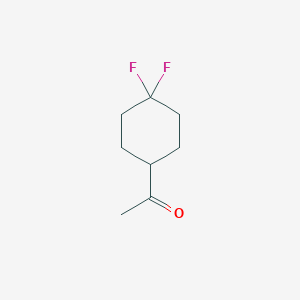

1-(4,4-Difluorocyclohexyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4,4-difluorocyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c1-6(11)7-2-4-8(9,10)5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZGQHEAPUDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559427 | |

| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121629-16-1 | |

| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,4-difluorocyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 1-(4,4-Difluorocyclohexyl)ethanone

Executive Summary & Strategic Utility

1-(4,4-Difluorocyclohexyl)ethanone (CAS 121629-16-1) is a specialized fluorinated building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 4,4-difluorocyclohexyl moiety—a structural motif valued for its ability to modulate lipophilicity (

This guide details the chemical identity, validated synthesis pathways, and strategic application of this compound in lead optimization.

Core Chemical Identity

| Parameter | Specification |

| CAS Number | 121629-16-1 |

| IUPAC Name | 1-(4,4-Difluorocyclohexyl)ethanone |

| Molecular Formula | |

| Molecular Weight | 162.18 g/mol |

| SMILES | CC(=O)C1CCC(F)(F)CC1 |

| MDL Number | MFCD20257861 |

| Physical State | Low-melting solid or colorless oil (dependent on purity) |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Medicinal Chemistry Rationale: The gem-Difluoro Effect

In drug discovery, the transition from a cyclohexyl group to a 4,4-difluorocyclohexyl group is a calculated tactic to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.

Mechanism of Action in Lead Optimization

-

Metabolic Blocking: The C4 position of a cyclohexyl ring is prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).[1] Substituting hydrogens with fluorine atoms (the C-F bond is ~105 kcal/mol vs. C-H ~98 kcal/mol) effectively blocks this metabolic pathway.[1]

-

Lipophilicity Modulation: While fluorine is lipophilic, the gem-difluoro motif on a saturated ring often lowers

compared to the hydrocarbon parent due to the high polarity of the C-F bonds and the resulting dipole moment.[1] This improves aqueous solubility.[1] -

Conformational Locking: The fluorine atoms introduce a bias in the ring pucker (chair conformation) due to the gauche effect and electrostatic repulsion, potentially locking the pharmacophore in a bioactive conformation.[1]

Decision Logic for Implementation

The following decision tree illustrates when to deploy this building block during Hit-to-Lead optimization.

Figure 1: Strategic decision tree for incorporating the 4,4-difluorocyclohexyl moiety.

Synthesis & Manufacturing Protocols

Direct synthesis of 1-(4,4-difluorocyclohexyl)ethanone is most reliably achieved starting from 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8).[1] The following protocol utilizes the Weinreb Amide route, which is superior to direct Grignard addition (which risks over-alkylation to the tertiary alcohol).[1]

Validated Route: Weinreb Amide Methodology

Step 1: Formation of Weinreb Amide

Reagents: 4,4-difluorocyclohexanecarboxylic acid, EDCI (or HATU), N,O-Dimethylhydroxylamine HCl, DIPEA, DCM.[1]

-

Dissolution: Dissolve 1.0 eq of 4,4-difluorocyclohexanecarboxylic acid in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Activation: Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 eq of HOBt (optional, to suppress racemization, though not critical for this achiral center). Stir for 15 min at 0°C.

-

Amine Addition: Add 1.2 eq of N,O-Dimethylhydroxylamine hydrochloride followed by 3.0 eq of DIPEA (Diisopropylethylamine).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and Brine.[1] Dry over Na2SO4.[1][2] Concentrate to yield the intermediate amide.[1]

Step 2: Grignard Addition to Ketone

Reagents: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether), THF.[1]

-

Setup: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (0.15 M) under Nitrogen/Argon. Cool to 0°C.[1]

-

Addition: Dropwise add 1.5 eq of MeMgBr. The stable chelated intermediate prevents over-addition.[1]

-

Quench: Stir for 2 hours at 0°C. Quench carefully with sat. NH4Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields pure 1-(4,4-Difluorocyclohexyl)ethanone .[1]

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow via the Weinreb Amide intermediate.[1]

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance (NMR)[1][5]

-

1H NMR (400 MHz, CDCl3):

-

19F NMR (376 MHz, CDCl3):

- -95 to -100 ppm (d/m) – Characteristic gem-difluoro signal.[1]

Mass Spectrometry[1][5]

-

Method: GC-MS or LC-MS (ESI+).[1]

-

Expected m/z: 163.1

. -

Fragmentation: Loss of acetyl group or HF elimination may be observed in EI-MS.[1]

References

-

National Center for Biotechnology Information. (2023).[1] 4,4-Difluorocyclohexanecarboxylic acid (Precursor Data). PubChem Compound Summary for CID 2779136. Retrieved from [Link]

-

Piotr K. Mykhailiuk. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[1] Retrieved from [Link]

Sources

Spectroscopic Data of 1-(4,4-Difluorocyclohexyl)ethanone: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The 1-(4,4-difluorocyclohexyl)ethanone scaffold is a key building block in this endeavor, offering a unique combination of a polar ketone functionality and a lipophilic, conformationally restricted difluorinated cyclohexane ring. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in complex chemical and biological systems. This guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4,4-difluorocyclohexyl)ethanone, grounded in fundamental principles and data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.

Predicted Spectroscopic Analysis

Due to the absence of a complete, publicly available experimental dataset for 1-(4,4-difluorocyclohexyl)ethanone, this section presents a detailed prediction of its spectroscopic characteristics. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 1-(4,4-difluorocyclohexyl)ethanone is anticipated to be complex due to the conformational rigidity of the cyclohexane ring and the influence of the electronegative fluorine and carbonyl groups.

-

Methyl Protons (H-8): The three protons of the acetyl methyl group are expected to appear as a sharp singlet in the range of δ 2.0-2.4 ppm . This chemical shift is characteristic of a methyl ketone.[1]

-

Methine Proton (H-1): The proton at the point of attachment of the acetyl group to the cyclohexane ring (H-1) will be deshielded by the adjacent carbonyl group and is predicted to resonate between δ 1.8-2.5 ppm .[2] Its multiplicity will be a multiplet due to coupling with the neighboring methylene protons on the cyclohexane ring.

-

Cyclohexyl Protons (H-2, H-3, H-5, H-6): The methylene protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets in the range of δ 1.2-2.2 ppm .[1] The protons on the carbons adjacent to the gem-difluoro group (C-3 and C-5) will experience deshielding and potential through-space coupling with the fluorine atoms, further complicating the spectrum.

Expertise & Experience: The gem-difluoro substitution at the 4-position locks the cyclohexane ring in a chair conformation, or at least significantly slows the rate of ring-flipping at room temperature. This conformational restriction leads to distinct chemical environments for the axial and equatorial protons, resulting in a more complex and informative spectrum than that of unsubstituted cyclohexyl ethanone. At lower temperatures, it is possible that separate signals for axial and equatorial protons could be resolved.[3]

¹³C NMR Spectroscopy: A Direct Look at the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Carbonyl Carbon (C-7): The carbonyl carbon of the ketone is the most deshielded and is predicted to have a chemical shift in the range of δ 205-220 ppm .[4]

-

Gem-Difluoro Carbon (C-4): The carbon atom bearing the two fluorine atoms will exhibit a large downfield shift due to the high electronegativity of fluorine. Its signal is expected to be a triplet due to one-bond coupling with the two fluorine atoms (¹JCF) and to appear in the range of δ 115-125 ppm .

-

Methine Carbon (C-1): The carbon atom attached to the acetyl group is predicted to resonate in the range of δ 40-55 ppm .[5]

-

Cyclohexyl Methylene Carbons (C-2, C-3, C-5, C-6): The methylene carbons of the cyclohexane ring will appear in the aliphatic region. The carbons adjacent to the difluorinated carbon (C-3 and C-5) will be more deshielded than the carbons further away (C-2 and C-6). Predicted chemical shifts are δ 30-40 ppm for C-3/C-5 and δ 20-30 ppm for C-2/C-6. These carbons may also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms.

-

Methyl Carbon (C-8): The methyl carbon of the acetyl group is expected to appear in the range of δ 20-30 ppm .[4]

Trustworthiness: The prediction of a triplet for the C-4 carbon is a key self-validating feature. The observation of this characteristic splitting pattern, with a large ¹JCF coupling constant (typically > 200 Hz), provides strong evidence for the presence of the gem-difluoro moiety.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

A proton-decoupled ¹⁹F NMR spectrum would provide a definitive confirmation of the fluorine environment.

-

A single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal for gem-difluorocyclohexanes typically appears in the range of δ -90 to -110 ppm relative to a standard such as CFCl₃.[6][7]

Infrared (IR) Spectroscopy: Probing the Functional Groups

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.

-

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1710-1725 cm⁻¹ , which is characteristic of a saturated aliphatic ketone.[8][9]

-

C-F Stretches: One or more strong absorption bands are expected in the region of 1000-1200 cm⁻¹ , corresponding to the C-F stretching vibrations of the gem-difluoro group.

-

C-H Stretches: Absorptions for the C-H stretching of the alkyl groups will be observed in the range of 2850-2950 cm⁻¹ .[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 162.09 , corresponding to the molecular formula C₈H₁₂F₂O.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would lead to two primary fragment ions:

-

Loss of the methyl group: [M - CH₃]⁺ at m/z = 147.07 .

-

Loss of the difluorocyclohexyl group: [M - C₆H₉F₂]⁺, resulting in an acylium ion at m/z = 43.02 . This is often a very prominent peak in the spectra of methyl ketones.

-

-

Fragmentation of the Cyclohexyl Ring: The difluorocyclohexyl cation and its subsequent fragmentation products are also expected. The initial loss of the acetyl group would give a fragment at m/z = 119.07 . Further fragmentation of the cyclohexane ring, such as the loss of ethylene, is also possible.[11][12]

-

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted Value/Range |

| ¹H NMR | Methyl Protons (H-8) | δ 2.0-2.4 ppm (singlet) |

| Methine Proton (H-1) | δ 1.8-2.5 ppm (multiplet) | |

| Cyclohexyl Protons | δ 1.2-2.2 ppm (complex multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 205-220 ppm |

| Gem-Difluoro Carbon (CF₂) | δ 115-125 ppm (triplet) | |

| Methine Carbon (CH) | δ 40-55 ppm | |

| Cyclohexyl Methylene Carbons | δ 20-40 ppm | |

| Methyl Carbon (CH₃) | δ 20-30 ppm | |

| ¹⁹F NMR | Fluorine Atoms | δ -90 to -110 ppm |

| IR Spectroscopy | C=O Stretch | 1710-1725 cm⁻¹ |

| C-F Stretches | 1000-1200 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 162.09 |

| Major Fragments | m/z = 147.07, 119.07, 43.02 |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 1-(4,4-Difluorocyclohexyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). d. Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity. c. Acquire a one-dimensional proton spectrum using standard parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay). d. Process the raw data by applying a Fourier transform, phase correction, and baseline correction. e. Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition: a. Acquire a one-dimensional carbon spectrum with proton decoupling. b. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) will be necessary to achieve an adequate signal-to-noise ratio. c. Process the data similarly to the ¹H NMR spectrum.

4. ¹⁹F NMR Acquisition: a. If available, acquire a one-dimensional fluorine spectrum. b. Reference the spectrum to an appropriate standard (e.g., CFCl₃). c. Proton decoupling can be used to simplify the spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Collect a background spectrum of the empty ATR accessory. c. Place a small amount of the liquid or solid sample directly onto the ATR crystal. d. Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

2. Data Acquisition: a. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). b. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. c. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction: a. For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) is suitable. b. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). c. Inject a small volume (e.g., 1 µL) into the GC, which will separate the components of the sample before they enter the mass spectrometer.

2. Ionization and Analysis: a. Use electron ionization (EI) at a standard energy of 70 eV. b. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z). c. The detector will record the abundance of each ion, generating a mass spectrum.

Visualizations

Caption: Molecular structure of 1-(4,4-Difluorocyclohexyl)ethanone.

Caption: General experimental workflow for spectroscopic analysis.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 6). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved February 7, 2026, from [Link]

-

University of Calgary. (n.d.). IR: ketones. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]

-

YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. In PubChem. Retrieved February 7, 2026, from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved February 7, 2026, from [Link]

-

YouTube. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Retrieved February 7, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved February 7, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

Structural Elucidation and Conformational Dynamics of 1-(4,4-Difluorocyclohexyl)ethanone

Executive Summary

The introduction of geminal difluorine groups into saturated rings is a premier strategy in modern medicinal chemistry to modulate lipophilicity (

This guide provides a rigorous spectral analysis of this molecule. Unlike simple aliphatics, this system exhibits complex second-order effects due to the interplay between ring inversion dynamics and strong

Experimental Protocol: Sample Preparation

To ensure high-resolution data capable of resolving fine hyperfine couplings (

Solvent Selection

-

Primary Solvent:

(99.8% D) is recommended for routine analysis. The molecule is highly soluble, and the non-polar environment stabilizes the chair conformation. -

Alternative:

should be used if analyzing polar derivatives (e.g., oximes or hydrazones formed from the ketone). Note that

Preparation Steps

-

Mass: Weigh

of analyte. -

Volume: Dissolve in

solvent. -

Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (common contaminants from DAST/Deoxo-Fluor synthesis).

-

Degassing: For accurate

measurement, flush the tube with

Spectral Analysis: The "Smoking Gun" Signals

NMR: The Primary Diagnostic

The fluorine nucleus provides the cleanest window into the structural integrity of the ring.

-

Chemical Shift:

to -

Pattern: At room temperature (

), the signal typically appears as a broadened doublet or quintet . -

Mechanism: The cyclohexane ring undergoes chair-chair interconversion.[1]

-

Slow Exchange (

): You will observe an AB quartet ( -

Fast Exchange (

): The signals average to a single chemical shift. The splitting observed is the average of the trans- and gauche-

-

NMR: The Carbon Skeleton

The

| Carbon Position | Assignment | Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| C=O | Carbonyl | Singlet | - | Characteristic ketone shift. | |

| C4 | Triplet | The "Smoking Gun." Huge splitting confirms gem-difluoro. | |||

| C3, C5 | Triplet | Proximity to fluorine. | |||

| C1 | Methine | Singlet | - | May show weak long-range coupling. | |

| C2, C6 | Singlet | - | Distant from fluorines. | ||

| Me | Methyl | Singlet | - | Acetyl methyl group. |

NMR: Conformational Anchors

The proton spectrum is dominated by the acetyl group and the ring methine.

-

Acetyl Methyl (

): A sharp singlet at -

H1 Methine: A triplet of triplets (

) at-

Coupling Logic: The large coupling (

) indicates axial-axial coupling to H2/H6, proving the acetyl group is in the equatorial position (thermodynamically preferred).

-

-

H3/H5 Protons: These appear as complex multiplets due to superposition of vicinal H-H coupling and H-F coupling.

Conformational Dynamics & Visualization

The molecule exists in a dynamic equilibrium, but the bulky acetyl group effectively "locks" the conformation at room temperature, heavily favoring the equatorial isomer.

Conformational Equilibrium Diagram

Figure 1: The acetyl group anchors the molecule in the equatorial position, simplifying the NMR spectrum by minimizing the contribution of the axial conformer.

Analytical Workflow: Step-by-Step

To validate the synthesis of 1-(4,4-difluorocyclohexyl)ethanone, follow this logical decision tree.

Figure 2: Logical validation workflow for structural confirmation.

Advanced Troubleshooting

Issue: "Ghost" Peaks in

Observation: Small peaks flanking the main signals.

Cause: This is often due to rotamers of the acetyl group or trace amounts of the axial conformer if the temperature is very low.

Solution: Run a Variable Temperature (VT) experiment at

Issue: Signal is Broad/Featureless

Cause: Intermediate exchange rate of the ring flip at ambient temperature.

Solution: Cool the sample to

References

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[1] Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396–3399. Link

- Roberts, J. D. (1963). Applications of Nuclear Magnetic Resonance Spectroscopy to Organic Chemistry. The Journal of Chemical Education.

-

Reich, H. J. (2024).[2] Structure Determination Using Spectroscopic Methods:

NMR Coupling Constants. University of Wisconsin-Madison.[3] Link -

Thibaudeau, C., et al. (2025). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. ResearchGate.[4] Link

Sources

Technical Guide: Mass Spectral Interpretation of 1-(4,4-Difluorocyclohexyl)ethanone

Executive Summary

This technical guide provides a rigorous framework for interpreting the Electron Ionization (EI) mass spectrum of 1-(4,4-Difluorocyclohexyl)ethanone (CAS: 1354744-48-5). As a strategic building block in medicinal chemistry—particularly for modulating lipophilicity and metabolic stability in drug candidates—accurate identification of this intermediate is critical.

This analysis synthesizes theoretical ion physics with empirical fragmentation rules governing fluorinated aliphatics and methyl ketones. The guide establishes a self-validating interpretation protocol, focusing on the diagnostic shifts caused by the gem-difluoro motif relative to non-fluorinated analogs.

Molecular Properties & Theoretical Ion Physics

Before analyzing the spectrum, we must establish the "Ground Truth" physical constants that dictate the mass spectral behavior.

| Property | Value | Mass Spectral Implication |

| Formula | M+ Target: 162.09 m/z (Monoisotopic) | |

| Exact Mass | 162.0856 Da | High-resolution confirmation target. |

| Fluorine Content | 2 atoms ( | Isotope Pattern: No M+2 contribution (unlike Cl/Br). |

| DBE | 2 (1 Ring, 1 C=O) | Limits hydrogen deficiency; fragments will be relatively saturated. |

| Key Moiety | Methyl Ketone | Expect dominant |

| Key Moiety | gem-Difluoro | Expect characteristic neutral loss of HF (20 Da). |

The Fluorine Effect on Fragmentation

The presence of the 4,4-difluoro substitution introduces a strong inductive effect (

Fragmentation Analysis & Spectral Fingerprint

The mass spectrum of 1-(4,4-Difluorocyclohexyl)ethanone under standard EI (70 eV) conditions is characterized by four distinct ion clusters.

The Molecular Ion (M+)[1][2]

-

m/z 162: The molecular ion is expected to be weak but discernible . Cyclohexyl ketones often undergo rapid fragmentation; however, the electron-withdrawing fluorines slightly stabilize the ring against oxidative cleavage compared to pure hydrocarbons.

-

Validation: Check for the absence of M+2. If a significant M+2 is present (approx 30% of M+), the sample is contaminated with a chloro-analog.

Primary Pathway: -Cleavage (The "Ketone Rule")

The most rapid fragmentation event is the homolytic cleavage of the bonds adjacent to the carbonyl group.

-

Formation of Acylium Ion (Base Peak):

-

Mechanism: Cleavage of the Ring-Carbonyl bond. The charge is retained on the acetyl group due to resonance stabilization by the oxygen lone pair.

-

Signal: m/z 43 (

). -

Intensity: 100% (Base Peak).

-

Note: This peak is non-specific (common to all methyl ketones) but confirms the functional group.

-

-

Formation of the Difluorocyclohexyl Cation:

-

Mechanism: Charge retention on the ring system after losing the acetyl radical.

-

Signal: m/z 119 (

). -

Diagnostic Value: High. This peak confirms the integrity of the difluorinated ring.

-

Secondary Pathway: Fluorine Elimination

Aliphatic fluorides are prone to eliminating hydrogen fluoride (HF, 20 Da), especially from fragment ions.

-

Dehydrofluorination of the Ring Fragment:

-

Precursor: m/z 119 (Difluorocyclohexyl cation).

-

Process: Elimination of neutral HF.

-

Signal: m/z 99 (

). -

Structure: Fluorocyclohexenyl cation (

). This is a highly diagnostic "satellite" peak often found near the ring fragment.

-

Tertiary Pathway: Methyl Loss

-

Signal: m/z 147 (

). -

Mechanism: Loss of the methyl radical from the acetyl group.

-

Intensity: Usually low (<10%) because the formation of the unstable radical cation on the carbonyl carbon is energetically unfavorable compared to forming the acylium ion (m/z 43).

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the parent molecule and its diagnostic fragments.

Figure 1: Mechanistic fragmentation tree for 1-(4,4-Difluorocyclohexyl)ethanone under EI conditions.

Experimental Protocol for Validation

To ensure reproducible data that matches the theoretical model above, follow this standard operating procedure (SOP).

Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Dichloromethane (DCM). Avoid acetone (contaminates m/z 43 region).

-

Concentration: Dilute to approx. 10 ppm for GC-MS injection.

Instrument Parameters (GC-MS)

-

Ionization: Electron Impact (EI) at 70 eV.

-

Source Temp: 230°C. (High temps promote excessive fragmentation; keep moderate).

-

Mass Range: Scan m/z 35 – 300.

-

Column: Non-polar (e.g., DB-5ms or equivalent).

Data Interpretation Steps (Self-Validating Logic)

-

Check m/z 43: Is it the base peak? (Yes = Methyl Ketone confirmed).

-

Locate M+: Is there a peak at 162?

-

Verify Fluorine: Look for the m/z 119 → m/z 99 transition.

-

Calculation: Intensity(119) should be roughly 20-50% of Intensity(43).

-

Check: If m/z 99 is absent, suspect the non-fluorinated analog (Cyclohexyl methyl ketone, MW 126).

-

-

Impurity Check: Look for m/z 126 (non-fluorinated impurity) or m/z 142 (monofluoro impurity).

Differentiation from Isomers

A common challenge is distinguishing this compound from its structural isomers.

| Isomer / Analog | Key MS Difference |

| Cyclohexyl methyl ketone | M+ 126 . No peaks at 119 or 99. |

| 1-(2,2-Difluorocyclohexyl)ethanone | McLafferty Rearrangement: The 2,2-difluoro isomer lacks |

| Linear Fluoroketones | Linear chains show a distinct McLafferty peak at m/z 58 or similar, which is suppressed or shifted in the cyclic system. |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Foundational text for -cleavage and McLafferty rearrangement rules).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for general ketone fragmentation mechanisms).[1]

-

NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general fragmentation patterns of cyclohexyl ketones).

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. [Link] (Reference for halogenated organic compound fragmentation).

Sources

Technical Guide: IR Spectroscopy of 1-(4,4-Difluorocyclohexyl)ethanone

Executive Summary

1-(4,4-Difluorocyclohexyl)ethanone (CAS: 864725-36-4) is a critical pharmacophore building block. It combines the steric bulk of a cyclohexane ring with the metabolic stability and lipophilicity modulation of a gem-difluoro substitution.

This guide provides a definitive technical analysis of its Infrared (IR) spectroscopy profile. Unlike simple aliphatic ketones, the presence of the gem-difluoro moiety at the C4 position introduces distinct, high-intensity bands in the fingerprint region that are diagnostic for structural verification. This document outlines the expected spectral features, the physical causality behind them, and a validated protocol for data acquisition.

Structural Analysis & Predicted Spectral Profile

To interpret the spectrum accurately, one must deconstruct the molecule into its vibrational oscillators. The molecule consists of a saturated cyclohexane chair, a polar acetyl group at C1, and a highly electronegative gem-difluoro group at C4.

Summary of Diagnostic Bands

| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Value |

| Ketone (C=O) | Stretching ( | 1715 ± 5 | Strong | Primary : Confirms acetyl group integrity. |

| Gem-Difluoro (C-F) | Stretching ( | 1150 – 1250 | Very Strong | Critical : Confirms fluorination pattern. |

| Alkane (C-H) | Stretching ( | 2850 – 2960 | Medium | Baseline check for saturated backbone. |

| Methyl (C-H) | Bending ( | 1350 – 1370 | Medium | Confirms methyl ketone moiety. |

Detailed Mechanistic Interpretation

The Carbonyl Region (1700–1725

)

The carbonyl stretching frequency is the most reliable anchor point.

-

Position: The ketone is attached to a saturated cyclohexane ring. Unlike acetophenone (conjugated, ~1685

), this system is non-conjugated. -

Inductive Effects: The fluorine atoms are at the

-position (C4) relative to the carbonyl (C1). While fluorine is electron-withdrawing, the distance is sufficient to prevent a significant shift in the carbonyl frequency. Therefore, the peak remains characteristic of a standard saturated cyclohexyl ketone (~1715

The Gem-Difluoro Region (1000–1300

)

This is the "fingerprint" confirmation. The C-F bond is highly polar with a large dipole moment change during vibration, leading to intense absorption.

-

Asymmetric vs. Symmetric: Gem-difluoroalkanes typically exhibit two strong bands due to coupled vibrations (asymmetric and symmetric stretching).

-

Spectral Dominance: These bands often rival or exceed the carbonyl peak in intensity. In 4,4-difluorocyclohexane derivatives, these bands typically cluster between 1150

and 1250

Visualization: Structural Logic & Workflow

The following diagrams illustrate the structural nodes responsible for the IR signals and the logical workflow for sample validation.

Molecular Oscillator Map

Caption: Mapping functional groups to their specific vibrational frequencies.

Validation Decision Tree

Caption: Logical workflow for validating compound identity via IR spectroscopy.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility and data integrity (Trustworthiness), follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for fluorinated intermediates to avoid halide exchange or hygroscopic artifacts.

Equipment & Settings

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution: 4

. -

Scans: 16 (Routine) or 64 (High Signal-to-Noise).

-

Range: 4000 – 600

.

Step-by-Step Methodology

-

Background Acquisition: Clean the crystal with isopropanol. Ensure the path is dry. Collect an air background spectrum.

-

Sample Loading: Place approximately 2–5 mg of the solid 1-(4,4-difluorocyclohexyl)ethanone onto the center of the crystal.

-

Compression: Apply pressure using the anvil clamp. Monitor the "Live Preview" to ensure the strongest peak (likely C-F or C=O) reaches 60–80% transmittance (or 0.2–0.5 Absorbance units). Do not overtighten if the sample is soft.

-

Acquisition: Run the scan.

-

Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). Perform "Baseline Correction" only if significant drift is observed.

-

Cleaning: Immediately wipe the crystal with isopropanol to prevent cross-contamination.

Troubleshooting & Artifacts

| Observation | Potential Cause | Remediation |

| Broad peak at 3400 | Moisture (Water) or Reduction | Dry sample in a desiccator. If persistent, check NMR for ketone reduction to alcohol. |

| Split Carbonyl Peak | Fermi Resonance or Impurity | If split is <20 |

| Weak C-F Signal | Poor Crystal Contact | Increase anvil pressure. Ensure sample covers the "sweet spot" of the ATR crystal. |

References

- Standard Carbonyl Frequencies: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Gem-Difluoro Vibrational Modes: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

- Medicinal Chemistry Context: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Cyclohexane Ring Vibrations: NIST Mass Spectrometry Data Center. Cyclohexyl methyl ketone IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link (Used as the non-fluorinated reference standard).

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(4,4-Difluorocyclohexyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4,4-Difluorocyclohexyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The 4,4-difluorocyclohexyl group, in particular, serves as a valuable bioisostere for various functional groups, offering a unique combination of steric bulk and electronic properties. 1-(4,4-Difluorocyclohexyl)ethanone is a key building block for the synthesis of more complex pharmaceutical agents, making its efficient and scalable synthesis a topic of considerable interest. This guide provides a comprehensive overview of the primary starting materials and synthetic routes to this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Strategies and Key Starting Materials

The synthesis of 1-(4,4-difluorocyclohexyl)ethanone can be approached through two principal retrosynthetic pathways, each originating from readily available and economically viable starting materials.

Route A: From Ethyl 4-Oxocyclohexanecarboxylate

This is the most direct and widely employed route. It commences with the commercially available ethyl 4-oxocyclohexanecarboxylate and involves two key transformations: gem-difluorination of the ketone and subsequent conversion of the ester functionality to a methyl ketone.

Route B: From 1,4-Cyclohexanedione Monoethylene Ketal

An alternative strategy begins with the selective protection of one ketone in 1,4-cyclohexanedione, followed by fluorination and deprotection to yield 4,4-difluorocyclohexanone. This intermediate can then be transformed into the target molecule.

The following sections will delve into the specifics of each synthetic pathway, detailing the starting materials, reagents, and reaction conditions.

Route A: Synthesis via 4,4-Difluorocyclohexanecarboxylic Acid

This pathway is arguably the more convergent and higher-yielding approach to 1-(4,4-difluorocyclohexyl)ethanone. It leverages the reactivity of the ketone in ethyl 4-oxocyclohexanecarboxylate for the crucial fluorination step.

Step 1: Gem-Difluorination of Ethyl 4-Oxocyclohexanecarboxylate

The cornerstone of this route is the conversion of the carbonyl group in ethyl 4-oxocyclohexanecarboxylate to a gem-difluoro group. This is typically achieved using a nucleophilic fluorinating agent.

Starting Material:

-

Ethyl 4-oxocyclohexanecarboxylate

Key Reagents:

-

Diethylaminosulfur Trifluoride (DAST): A widely used but thermally sensitive fluorinating agent.

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable and often safer alternative to DAST.[1]

Mechanism of Fluorination with DAST/Deoxo-Fluor:

The reaction proceeds via a nucleophilic substitution mechanism. The oxygen of the carbonyl group attacks the sulfur atom of the fluorinating agent, leading to the formation of an intermediate that subsequently eliminates sulfur dioxide and generates a carbocation. The fluoride ion then attacks the carbocation to yield the gem-difluorinated product.

dot digraph "Fluorination_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} figcaption [label="Mechanism of gem-difluorination using DAST.", fontname="Arial", fontsize=10];

Experimental Protocol: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate [2]

-

To a solution of ethyl 4-oxocyclohexanecarboxylate in dichloromethane, cooled to -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 24 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4,4-difluorocyclohexanecarboxylate.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-oxocyclohexanecarboxylate | [2] |

| Reagent | DAST (1.5 eq.) | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | -78 °C to room temperature | [2] |

| Reaction Time | 24 hours | [2] |

| Typical Yield | 70-80% | [2] |

Step 2: Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, a stable and versatile intermediate.

Starting Material:

-

Ethyl 4,4-difluorocyclohexanecarboxylate

Key Reagent:

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid [1]

-

Dissolve ethyl 4,4-difluorocyclohexanecarboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate and stir the mixture vigorously at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[1]

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,4-difluorocyclohexanecarboxylate | [1] |

| Reagent | LiOH·H₂O (5 eq.) | [1] |

| Solvent | THF/Water | [1] |

| Temperature | Room temperature | [1] |

| Reaction Time | Overnight | [1] |

| Typical Yield | >95% | [1] |

Step 3: Conversion of the Carboxylic Acid to 1-(4,4-Difluorocyclohexyl)ethanone

This final transformation can be achieved through several methods, with the Weinreb amide route being a particularly reliable and high-yielding option that avoids the over-addition often seen with more reactive organometallics.

Method 1: The Weinreb Amide Route

The Weinreb amide synthesis provides a stable intermediate that reacts cleanly with organometallic reagents to give the desired ketone.[3]

Starting Material:

-

4,4-Difluorocyclohexanecarboxylic acid

Key Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride

-

A coupling agent (e.g., DCC, EDC, or conversion to the acid chloride)

-

Methylmagnesium bromide or methyllithium

dot digraph "Weinreb_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} figcaption [label="Weinreb ketone synthesis workflow.", fontname="Arial", fontsize=10];

Experimental Protocol: Synthesis of 1-(4,4-Difluorocyclohexyl)ethanone via Weinreb Amide

-

Acid Chloride Formation: To a solution of 4,4-difluorocyclohexanecarboxylic acid in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C. Stir at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

-

Weinreb Amide Formation: Dissolve the crude acid chloride in dichloromethane and add to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine). Stir at room temperature until the reaction is complete. Purify the Weinreb amide by chromatography.

-

Ketone Synthesis: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add a solution of methylmagnesium bromide in diethyl ether dropwise. Stir for several hours at room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether. Wash the organic layer, dry, and concentrate. Purify the final product by distillation or chromatography.

Method 2: Reaction with Methyllithium

A more direct, though potentially less selective, method involves the reaction of the lithium salt of the carboxylic acid with methyllithium.[4]

Experimental Protocol: Direct Conversion of Carboxylic Acid to Ketone [4]

-

Suspend lithium hydride in anhydrous 1,2-dimethoxyethane.

-

Add a solution of 4,4-difluorocyclohexanecarboxylic acid in the same solvent and reflux to form the lithium salt.

-

Cool the suspension and add an ethereal solution of methyllithium dropwise.

-

Stir at room temperature for several hours.

-

Quench the reaction by pouring it into a cold, acidic aqueous solution.

-

Extract the product with ether, wash, dry, and purify.

| Parameter | Method 1 (Weinreb) | Method 2 (Direct) |

| Key Intermediate | Weinreb Amide | Lithium Carboxylate |

| Methyl Source | Methylmagnesium bromide | Methyllithium |

| Selectivity | High | Moderate to Good |

| Typical Overall Yield | Good to Excellent | Moderate |

Route B: Synthesis via 4,4-Difluorocyclohexanone

This alternative route utilizes a different starting material and protection-deprotection strategy.

Step 1: Monoketalization of 1,4-Cyclohexanedione

To selectively fluorinate one carbonyl group, the other must be protected, typically as a ketal.

Starting Material:

-

1,4-Cyclohexanedione

Key Reagent:

-

Ethylene glycol

-

An acid catalyst (e.g., p-toluenesulfonic acid)

Experimental Protocol: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

-

Reflux a mixture of 1,4-cyclohexanedione, ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene with a Dean-Stark apparatus to remove water.

-

Once the theoretical amount of water is collected, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer and remove the solvent under reduced pressure. The crude product is often used directly in the next step.

Step 2: Fluorination of the Monoketal

The unprotected ketone is then fluorinated as described in Route A.

Starting Material:

-

1,4-Cyclohexanedione monoethylene ketal

Key Reagent:

-

DAST or Deoxo-Fluor®

Step 3: Deprotection to 4,4-Difluorocyclohexanone

The ketal protecting group is removed under acidic conditions to reveal the second ketone.

Starting Material:

-

4,4-Difluorocyclohexanedione monoethylene ketal

Key Reagent:

-

Aqueous acid (e.g., HCl)

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

-

Stir the fluorinated ketal in a mixture of THF and aqueous hydrochloric acid at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash, dry, and purify the 4,4-difluorocyclohexanone.

Step 4: Conversion to 1-(4,4-Difluorocyclohexyl)ethanone

This step is less straightforward from 4,4-difluorocyclohexanone as direct addition of a methyl organometallic reagent would yield a tertiary alcohol. A multi-step sequence would be required, for example, via a Wittig reaction to introduce a two-carbon unit followed by functional group manipulation. This makes Route B less efficient for the synthesis of the target ketone compared to Route A.

Conclusion and Future Perspectives

The synthesis of 1-(4,4-difluorocyclohexyl)ethanone is most efficiently achieved starting from ethyl 4-oxocyclohexanecarboxylate. The key steps involve gem-difluorination of the ketone, hydrolysis of the ester, and conversion of the resulting carboxylic acid to the target methyl ketone, preferably via a Weinreb amide intermediate to ensure high selectivity and yield. While the route starting from 1,4-cyclohexanedione is a viable method for producing 4,4-difluorocyclohexanone, its conversion to the final product is less direct.

Future research in this area may focus on developing more environmentally benign fluorinating agents and more direct, one-pot procedures for the conversion of carboxylic acids to ketones. Catalytic methods for these transformations would also be of significant interest to the pharmaceutical industry for large-scale production.

References

-

Organic Syntheses. gem-Difluorination of Ketones with Deoxo-Fluor®. [Link]

- Google Patents. Method for synthesizing 4-fluorocyclohexanone. CN107827721B.

-

Wikipedia. Fluorination with aminosulfuranes. [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

-

ResearchGate. DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. [Link]

- Google Patents. Preparation method of 4,4-difluorocyclohexanecarboxylic acid. CN105061188A.

-

Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 1-(4,4-Difluorocyclohexyl)ethanone

This guide provides a detailed examination of the safety and handling protocols for 1-(4,4-Difluorocyclohexyl)ethanone (CAS No. 121629-16-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven methodologies. The structure of this guide is tailored to the specific hazard profile of this fluorinated ketone, emphasizing a proactive approach to risk mitigation in a laboratory setting.

1-(4,4-Difluorocyclohexyl)ethanone is a fluorinated organic compound whose gem-difluoro moiety imparts unique chemical properties. Understanding these fundamental characteristics is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| CAS Number | 121629-16-1 | [1] |

| Molecular Formula | C₈H₁₂F₂O | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Appearance | Likely a clear, colorless to light yellow liquid, typical for similar fluorinated ketones.[2] | N/A |

| Storage Temperature | 2-8°C, sealed in a dry environment.[1] | N/A |

The rationale for refrigerated storage is to minimize vapor pressure and potential degradation over time, ensuring the compound's stability and purity for experimental use.

Section 2: Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation and combustibility. The causality behind these classifications lies in the molecule's reactivity with biological tissues and its behavior when heated.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation, Category 2 | H315: Causes skin irritation. | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) |

| STOT SE, Category 3 | H335: May cause respiratory irritation. | Warning | GHS07 (Exclamation Mark) |

| Flammable Liquids, Category 4 | H227: Combustible liquid. | Warning | None required for this classification |

Source:[1]

These classifications necessitate stringent controls to prevent direct contact and inhalation, as detailed in the following sections. The "combustible" classification indicates that while it does not ignite easily at ambient temperatures, it poses a fire risk if exposed to heat or ignition sources.[3]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A self-validating PPE protocol is one where the equipment is selected based on a rigorous assessment of the risks identified in Section 2. The primary objective is to create an impermeable barrier between the researcher and the chemical.

Engineering Controls:

-

Fume Hood: All handling of 1-(4,4-Difluorocyclohexyl)ethanone, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory tract irritation (H335) by containing vapors.[3][4]

-

Safety Showers & Eyewash Stations: Must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn over goggles during procedures with a high risk of splashing.[5] This addresses the H319 hazard (Causes serious eye irritation).

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. While specific permeation data for this compound is unavailable, nitrile or neoprene gloves are a suitable initial choice for incidental contact with ketones. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

-

-

Respiratory Protection: Not typically required when work is performed within a functional fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Caption: Logical workflow for responding to a chemical spill.

5.2 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3][4]A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself. [4]* Hazards of Combustion: Fire may produce irritating, corrosive, and/or toxic gases. [4]Crucially, thermal decomposition of fluorinated organic compounds can produce highly toxic and corrosive hydrogen fluoride (HF) gas. [2]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [6] 5.3 First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [2][3] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. | [2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][7] |

Section 6: Stability and Reactivity

Understanding the chemical stability is key to preventing hazardous reactions.

-

Reactivity: Generally stable under recommended storage conditions. [5]* Conditions to Avoid: Exposure to heat, open flames, sparks, and other sources of ignition. [3][8]Also avoid direct sunlight and incompatible materials. [3]* Incompatible Materials: Strong oxidizing agents, strong bases. [2][5]* Hazardous Decomposition Products: Under combustion, this compound will break down. The carbon and hydrogen backbone will form carbon monoxide (CO) and carbon dioxide (CO₂). The fluorine atoms can form highly toxic and corrosive hydrogen fluoride (HF). [2]

Caption: Potential hazardous thermal decomposition pathway.

Section 7: Toxicological Information

While comprehensive toxicological data for this specific molecule is not widely published, the GHS classification provides a reliable framework for assessing acute effects.

-

Acute Toxicity: The primary concerns are irritation. It is expected to cause significant skin and eye irritation upon contact and may irritate the respiratory system if vapors are inhaled. [1]Symptoms of overexposure may include headache, dizziness, and nausea. [3]* Chronic Toxicity: No data is available regarding carcinogenic, mutagenic, or reproductive effects. [3]In the absence of data, the compound should be handled as if it has unknown chronic toxicity, meaning exposure should be minimized at all times.

Section 8: Disposal Considerations

Chemical waste must be managed in a way that minimizes environmental impact and adheres to regulations.

-

Waste Disposal: This material and its container must be disposed of as hazardous waste. [3]Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing to handle the potential formation of hydrogen fluoride. [9]* Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers. [2]* Environmental Precautions: Do not allow the material to enter drains, sewers, or waterways. [7]

References

- (No author). 4,4'-Difluorobenzophenone 104990 - Safety Data Sheet.

- CDH Fine Chemical. 4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814.

- Apollo Scientific. 1-(Perfluorohexyl)octane - Safety Data Sheet.

- BLD Pharm. 1-(4,4-Difluorocyclohexyl)ethanone | CAS No. 121629-16-1.

- NamuWiki. Fluorinated Ketones.

- Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2.

- Synquest Labs. 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Safety Data Sheet.

- Australian Industrial Chemicals Introduction Scheme (AICIS). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation Statement.

- Thermo Fisher Scientific. Safety Data Sheet - 2',4'-Difluoroacetophenone.

- Fisher Scientific. Safety Data Sheet - 4'-Fluoroacetophenone.

- NY.Gov. Chemical Storage and Handling Recommendations.

- Sciencemadness Wiki. Safe handling and storage of chemicals.

- PubChem. GHS Classification (Rev.11, 2025) Summary.

- Fisher Scientific. Safety Data Sheet - 1-Indanone.

- Purdue University. Fluorine Safety.

- Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4).

- Cole-Parmer. Material Safety Data Sheet - 1-Indanone, 99+%.

- SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

- PubChem. 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.

-

National Institutes of Health (NIH). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-t[10][11]hiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic - PubMed. Available at:

- ScienceDirect. RIFM fragrance ingredient safety assessment, 1-(3,3-dimethylcyclohexyl)ethan-1-one, CAS Registry Number 25304-14-7.

- Echemi. 2-Chloro-1-(3,4-difluorophenyl)ethanone Safety Data Sheets.

- Angene Chemical. Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet - 2-Acetylfuran.

- UNECE. ANNEX 3 CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS, CODIFICATION OF HAZARD PICTOGRAMS A.

- ChemicalBook. 1-(4-Fluorophenyl)ethanone(403-42-9).

Sources

- 1. 121629-16-1|1-(4,4-Difluorocyclohexyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.fr [fishersci.fr]

- 9. echemi.com [echemi.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Defining and Validating Purity Standards for 1-(4,4-Difluorocyclohexyl)ethanone in Pharmaceutical Development

An In-depth Technical Guide:

Introduction: The Imperative for Purity in Novel Pharmaceutical Building Blocks

1-(4,4-Difluorocyclohexyl)ethanone is an emerging chemical entity with significant potential as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural motif, featuring a gem-difluorinated cyclohexane ring, offers medicinal chemists a valuable tool for modulating physicochemical properties such as lipophilicity and metabolic stability in drug candidates. As with any component destined for use in pharmaceutical manufacturing, the purity of 1-(4,4-Difluorocyclohexyl)ethanone is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.

Impurities, defined as any component that is not the chemical entity itself, can arise from various stages of the manufacturing process, including synthesis, purification, and storage.[1] These undesired substances can possess their own pharmacological or toxicological profiles, potentially compromising patient safety. Regulatory bodies, through frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances.[2][3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate robust purity standards for 1-(4,4-Difluorocyclohexyl)ethanone. In the absence of a dedicated pharmacopeial monograph, this document synthesizes first-principle analytical strategies and regulatory expectations to create a self-validating system for quality control. We will explore the potential impurity profile, detail authoritative analytical methodologies, and propose a system for setting meaningful specifications, thereby ensuring the compound meets the rigorous demands of the pharmaceutical industry.

Deconstructing the Impurity Profile: From Synthesis to Degradation

A thorough understanding of the synthetic pathway is the cornerstone of predicting and controlling impurities. While multiple routes to 1-(4,4-Difluorocyclohexyl)ethanone are possible, a common approach involves the fluorination of a cyclohexanone precursor followed by the introduction of the acetyl group. Each step in this process is a potential source of impurities.

Key Impurity Classes:

-

Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, and by-products from unintended side reactions. For instance, incomplete fluorination could lead to the presence of 4-fluorocyclohexyl or even non-fluorinated analogues.

-

Isomeric Impurities: Positional isomers may form depending on the synthetic strategy and reaction controls.

-

Degradation Products: The stability of the molecule under various stress conditions (heat, light, humidity, oxidation) can lead to the formation of degradants.

-

Residual Solvents: Solvents used during synthesis and purification are common impurities that must be controlled according to ICH Q3C guidelines.[3]

-

Inorganic Impurities: Reagents, catalysts, and inorganic salts used in the process can carry over into the final product.

A Multi-Modal Analytical Framework for Purity Assessment

No single analytical technique can fully characterize the purity of a drug substance. A robust quality control strategy relies on an orthogonal set of methods, each providing unique and complementary information. The primary techniques for 1-(4,4-Difluorocyclohexyl)ethanone are High-Performance Liquid Chromatography (HPLC) for organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical compounds due to its high sensitivity, resolution, and robustness.[4][5] The method separates analytes based on their partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

Causality Behind Method Design:

-

Stationary Phase (C18): A C18 column is selected as the first choice due to its versatility and strong retentive properties for moderately polar compounds like ketones.

-

Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen over methanol as it typically provides better peak shape and lower UV cutoff. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.

-

UV Detection: The ethanone moiety contains a carbonyl group, which is a chromophore. A UV detector set at a wavelength near the absorbance maximum (e.g., ~248 nm) will provide sensitive detection for the main component and structurally similar impurities.[6]

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system for pharmaceutical analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | General-purpose column providing good resolution. |

| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |

| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B | Ensures elution of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |

| Detection | UV at 248 nm | Wavelength for sensitive detection of the ketone chromophore.[6] |

| Run Time | 30 minutes (including equilibration) | Sufficient for elution and column re-equilibration. |

Experimental Protocol: HPLC Purity Analysis

-

Reagent Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both solvents.

-

Standard Preparation: Accurately weigh ~10 mg of 1-(4,4-Difluorocyclohexyl)ethanone reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

-

System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

-

Analysis: Inject the sample and standard solutions and acquire the chromatograms using the parameters outlined in Table 1.

-

Data Processing: Integrate all peaks. Calculate the percentage purity using the area percent method. Identify impurities based on their relative retention time (RRT) compared to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] It is the preferred method for analyzing residual solvents and can also detect volatile organic impurities that may not be amenable to HPLC. The gas chromatograph separates components, which are then ionized and detected by the mass spectrometer, providing both retention time and a mass spectrum "fingerprint" for identification.[8]

Experimental Protocol: GC-MS for Residual Solvents (Headspace Method)

-

Standard Preparation: Prepare a standard solution containing known concentrations of expected residual solvents (e.g., from the synthesis) in a suitable solvent like DMSO.

-

Sample Preparation: Accurately weigh a specific amount of 1-(4,4-Difluorocyclohexyl)ethanone into a headspace vial. Add the diluent (DMSO). Seal the vial.

-

Instrumentation: Use a GC-MS system equipped with a headspace autosampler.

-

Incubation: Incubate the vial at a set temperature (e.g., 80 °C) for a defined time to allow volatile solvents to partition into the headspace.

-

Injection: The autosampler injects a sample of the headspace gas into the GC inlet.

-

Separation & Detection: The components are separated on the GC column (e.g., a DB-624) and detected by the MS.

-

Quantification: Quantify the solvents by comparing the peak areas from the sample to those from the standard.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining molecular structure.[9][10] For 1-(4,4-Difluorocyclohexyl)ethanone, a suite of NMR experiments is essential for unambiguous identity confirmation and for characterizing the structure of any significant unknown impurities isolated during preparative chromatography.

-

¹H NMR: Provides information on the number and environment of hydrogen atoms.

-

¹³C NMR: Shows the carbon framework of the molecule.

-

¹⁹F NMR: Crucial for this molecule, this experiment directly observes the fluorine atoms, confirming the gem-difluoro substitution and detecting any fluorine-containing impurities.

-

2D NMR (COSY, HSQC): Used to establish the connectivity between atoms in the molecule, confirming the final structure.

Establishing Defensible Purity Specifications

The ultimate goal of this analytical work is to establish a set of specifications—tests, procedures, and acceptance criteria—that ensures the quality of the material. These specifications should be grounded in regulatory principles, primarily the ICH Q3A(R2) guideline for impurities in new drug substances.[2]

ICH Impurity Thresholds: The ICH guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[3]

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (e.g., ≥0.05%).

-

Identification Threshold: The level above which the structure of an impurity must be determined (e.g., >0.10%).

-

Qualification Threshold: The level above which an impurity must be assessed for safety (e.g., >0.15%).

Table 2: Proposed Purity Specifications for 1-(4,4-Difluorocyclohexyl)ethanone

| Test | Analytical Procedure | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white solid |

| Identification | ¹H NMR, ¹⁹F NMR | Spectrum conforms to the reference standard |

| Assay | HPLC | 99.0% - 101.0% |

| Organic Impurities | HPLC | |

| - Any specified impurity | Not More Than (NMT) 0.10% | |

| - Any unspecified impurity | NMT 0.10% | |

| - Total Impurities | NMT 0.5% | |

| Residual Solvents | GC-MS (Headspace) | Meets ICH Q3C limits |

Conclusion

Ensuring the purity of 1-(4,4-Difluorocyclohexyl)ethanone is a non-negotiable prerequisite for its use in pharmaceutical development. This guide has outlined a comprehensive, science-driven approach to defining its quality. By proactively identifying potential impurities, developing a suite of robust, orthogonal analytical methods, and establishing specifications based on authoritative regulatory guidelines, developers can build a self-validating quality system. This framework not only ensures compliance but, more importantly, provides a deep understanding of the material, which is fundamental to manufacturing safe and effective medicines. The protocols and principles described herein should be rigorously validated for the specific synthetic process and intended application to guarantee the highest standards of scientific integrity.

References

-

Ma, L. et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2468. Available at: [Link]

-

ICH (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

-

FDA (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]

-

AMSbiopharma (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

-

Patel, K. et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

-

AMSbiopharma (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

-

Chemistry LibreTexts (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Sivasankar, P. (2018). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

SCION Instruments (2023). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. Available at: [Link]

-

Khan, I. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available at: [Link]

-

International Journal of Pharmaceutical Investigation (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

LCGC International (2021). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

-